Erlose

Übersicht

Beschreibung

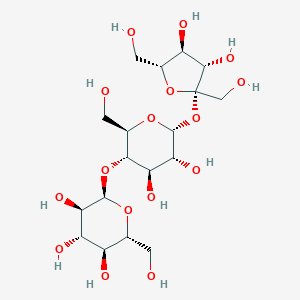

Erlose is a trisaccharide composed of sucrose with an additional α-D-glucopyranosyl residue attached at the 4-position of the glucose ring. It is naturally found in soybean aphid honeydew and is known for its sweetening properties. This compound acts as a substitute sweetener and has been shown to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans .

Wissenschaftliche Forschungsanwendungen

Erlose hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht für seine Rolle bei den Nahrungsvorlieben von Insekten wie Honigbienen und Ameisen.

Medizin: Untersucht auf sein Potenzial, die Kariesbildung durch orale Mikroorganismen zu hemmen.

Industrie: Wird als Süßungsmittelersatz in Lebensmitteln verwendet, um das kariogene Potenzial zu reduzieren.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit oralen Mikroorganismen. Es hemmt die Bildung von Karies, indem es das Wachstum und die Aktivität von Streptococcus mutans verhindert. Die molekularen Ziele umfassen die Enzyme, die am Stoffwechsel von Saccharose durch diese Bakterien beteiligt sind, wodurch ihre Fähigkeit, Säuren zu produzieren, die Karies verursachen, verringert wird .

Ähnliche Verbindungen:

Saccharose: Ein Disaccharid, das aus Glucose und Fructose besteht, wird üblicherweise als Süßungsmittel verwendet.

Maltose: Ein Disaccharid, das aus zwei Glucoseeinheiten besteht, wird zum Brauen und Backen verwendet.

Trehalose: Ein Disaccharid, das aus zwei Glucoseeinheiten besteht, bekannt für seine Stabilität und Verwendung bei der Konservierung biologischer Proben

Einzigartigkeit von this compound: this compound ist aufgrund seiner Trisaccharidstruktur einzigartig, die ihm einzigartige Süßungseigenschaften und ein geringeres kariogenes Potenzial im Vergleich zu Saccharose verleiht. Seine Fähigkeit, die Bildung von Karies zu hemmen, macht es zu einer wertvollen Verbindung in der zahnmedizinischen Forschung und Anwendung .

Wirkmechanismus

Target of Action

Erlose, a trisaccharide, primarily targets oral microorganisms, particularly Streptococcus mutans . This bacterium plays a significant role in the formation of dental caries, a common oral health issue .

Mode of Action

This compound acts as a sweetener substitute . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects . .

Biochemical Pathways

This compound is a triose sugar, composed of sucrose . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects

Result of Action

This compound’s primary known effect at the molecular and cellular level is its potential to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans . It serves as a sweetener substitute, providing a sweet taste without contributing to tooth decay .

Biochemische Analyse

Biochemical Properties

Erlose interacts with various biomolecules in biochemical reactions. It is utilized by insects such as honey bees and ants, indicating its role in their metabolic processes

Cellular Effects

It is known to influence the growth of certain oral bacteria, suggesting it may have an impact on cellular metabolism

Metabolic Pathways

This compound is involved in the metabolic pathways of certain insects, where it is utilized as a source of energy

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Erlose kann durch enzymatische Reaktionen unter Verwendung von Saccharose und spezifischen Glucosyltransferasen synthetisiert werden. Die Reaktion umfasst typischerweise den Transfer eines Glucopyranosylrests auf Saccharose, wodurch die Trisaccharidstruktur von this compound entsteht. Die Reaktionsbedingungen umfassen oft eine kontrollierte Temperatur und einen pH-Wert, um die Enzymaktivität und Ausbeute zu optimieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus natürlichen Quellen wie dem Honigtau der Sojabohnenblattlaus. Der Prozess umfasst Reinigungsschritte zur Isolierung von this compound von anderen Zuckern und Verunreinigungen. Hochleistungsflüssigchromatographie (HPLC) wird häufig für diesen Zweck verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erlose unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Glykosylierung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann this compound in seine Bestandteile, Glucose und Fructose, zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können this compound oxidieren und zur Bildung von Gluconsäurederivaten führen.

Glykosylierung: Enzymatische Glykosylierung kann this compound durch Hinzufügen zusätzlicher Zuckerreste weiter modifizieren

Hauptprodukte:

Hydrolyse: Glucose und Fructose.

Oxidation: Gluconsäurederivate.

Glykosylierung: Verschiedene Oligosaccharide, abhängig von den verwendeten spezifischen Enzymen und Bedingungen.

Vergleich Mit ähnlichen Verbindungen

Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.

Maltose: A disaccharide composed of two glucose molecules, used in brewing and baking.

Trehalose: A disaccharide composed of two glucose molecules, known for its stability and use in preserving biological samples

Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is erlose formed in nature?

A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []

Q2: What is the significance of this compound in honeydew?

A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can this compound be found in honey?

A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can this compound be produced enzymatically?

A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize this compound?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []

Q8: Is this compound a reducing sugar?

A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of this compound in the food industry?

A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of this compound?

A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.